molecular formula C11H15N3O B1336366 4-Amino-2-pyrrolidin-1-yl-benzamide CAS No. 878620-22-5

4-Amino-2-pyrrolidin-1-yl-benzamide

Cat. No. B1336366
CAS RN: 878620-22-5
M. Wt: 205.26 g/mol
InChI Key: GFWZQYMPIZWQDE-UHFFFAOYSA-N
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Description

4-Amino-2-pyrrolidin-1-yl-benzamide, or 4-APB, is an organic compound and a member of the benzamide family. It is a white solid with a molecular weight of 221.3 g/mol and a melting point of 174-175 °C. 4-APB is an important research chemical that is used in a wide range of scientific experiments and applications. It acts as a reagent, a catalyst, and a ligand in organic synthesis, and is also used in the study of biochemical and physiological processes.

Scientific Research Applications

Luminescent Properties and Multi-stimuli Response

4-Amino-2-pyrrolidin-1-yl-benzamide derivatives exhibit luminescent properties in solution and solid state. They form nano-aggregates with enhanced emission in certain solvents and show mechanochromic properties. Such compounds display multi-stimuli responses, including reversible transitions between crystalline and amorphous states upon grinding and annealing (Srivastava et al., 2017).

Role in Non-aqueous Capillary Electrophoresis

This compound related substances are utilized in non-aqueous capillary electrophoretic separation for substances like imatinib mesylate. This method is effective for quality control in pharmaceuticals, demonstrating the compound's utility in analytical chemistry (Ye et al., 2012).

Synthesis of Derivatives for Chemical Research

The compound serves as a precursor in the synthesis of various derivatives. For example, it has been used in the synthesis of 7-arylmethyl-substituted derivatives of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, which are of interest in chemical research (Kuznetsov & Chapyshev, 2007).

Discovery of Novel Histone Deacetylase Inhibitors

This compound is a part of the discovery process of novel histone deacetylase (HDAC) inhibitors, which are significant in cancer research. It selectively inhibits certain HDACs, contributing to cancer cell cycle arrest and apoptosis, highlighting its potential in oncological research (Zhou et al., 2008).

Improved Synthesis Processes

Studies have investigated improved synthesis processes for related compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide, demonstrating the ongoing research to enhance the efficiency and yield of synthesizing these compounds for various applications (Dian, 2010).

Neuroleptic Activity of Benzamides

This compound derivatives have been synthesized and studied for their potential neuroleptic activities, indicating their relevance in psychiatric and neurological research (Iwanami et al., 1981).

Anti-Fatigue Effects in Benzamide Derivatives

Some benzamide derivatives, such as those derived from this compound, have been investigated for their anti-fatigue effects. This research contributes to the understanding of their potential therapeutic applications (Wu et al., 2014).

Mechanism of Action

The pyrrolidine scaffold’s versatility suggests potential therapeutic applications, but targeted investigations are necessary to uncover its precise mechanisms and effects . If additional data becomes available, we can refine our understanding of this compound’s action. 🌟

properties

IUPAC Name

4-amino-2-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-8-3-4-9(11(13)15)10(7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWZQYMPIZWQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424576
Record name 4-Amino-2-pyrrolidin-1-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878620-22-5
Record name 4-Amino-2-pyrrolidin-1-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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